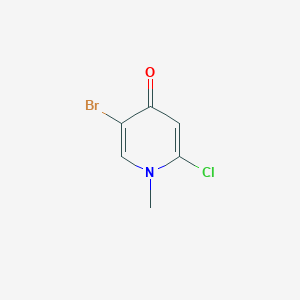

5-Bromo-2-chloro-1-methylpyridin-4(1H)-one

Description

Scaffold Hopping and Bioisosteric Replacement Strategies (Conceptual Framework)

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core of a molecule with a structurally different scaffold while aiming to retain or improve its desired properties. This approach is used to explore novel chemical space, circumvent patent limitations, or address issues with pharmacokinetics or toxicity. The pyridin-4(1H)-one ring is an excellent candidate for both serving as a scaffold and being the subject of bioisosteric replacement.

A bioisostere is a functional group or molecule that has similar physical or chemical properties to another, which allows it to produce broadly similar biological effects. The pyridin-4(1H)-one scaffold is a known bioisostere for several other key chemical motifs. nih.gov Its ability to act as both a hydrogen bond donor (via the N-H, if unsubstituted) and acceptor (via the carbonyl oxygen and ring nitrogen) makes it a versatile replacement for other structures. nih.gov

The conceptual framework for bioisosteric replacement of the pyridin-4(1H)-one scaffold involves identifying alternative heterocyclic or aromatic systems that can spatially and electronically mimic its key features.

Table 3: Conceptual Bioisosteric Replacements for the Pyridin-4(1H)-one Scaffold

| Original Scaffold | Potential Bioisostere / Scaffold Hop | Rationale for Replacement |

| Pyridin-4(1H)-one | Phenyl Ring | Replaces the heterocyclic core with a simple aromatic ring, altering polarity and hydrogen bonding capacity while maintaining a similar size and shape. nih.gov |

| Pyridin-4(1H)-one | Pyrimidin-4(1H)-one | Introduces an additional nitrogen atom into the ring, which can alter hydrogen bonding patterns, solubility, and metabolic stability. nih.gov |

| Pyridin-4(1H)-one | Pyridin-2(1H)-one | Changes the position of the carbonyl and ring nitrogen, leading to different dipole moments and interaction geometries. nih.gov |

| Pyridin-4(1H)-one | Thiophene Ring | Replaces the nitrogen heterocycle with a sulfur-containing one, modifying electronic properties and potential metabolic pathways. |

| Pyridin-4(1H)-one | Pyrazole Ring | Offers a five-membered heterocyclic alternative with different electronic and geometric properties. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-1-methylpyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-9-3-4(7)5(10)2-6(9)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIJFAZUAYFFSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701257057 | |

| Record name | 4(1H)-Pyridinone, 5-bromo-2-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809157-88-7 | |

| Record name | 4(1H)-Pyridinone, 5-bromo-2-chloro-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1809157-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Pyridinone, 5-bromo-2-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Chemistry of 5 Bromo 2 Chloro 1 Methylpyridin 4 1h One

Halogen Atom Reactivity: Nucleophilic Aromatic Substitution (SNAr) on the Pyridin-4(1H)-one Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings. libretexts.org The mechanism typically proceeds via an addition-elimination pathway, where a nucleophile attacks the ring to form a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. libretexts.org The pyridin-4(1H)-one ring is inherently electron-deficient, a characteristic that is further amplified by the presence of two electron-withdrawing halogen substituents (bromine and chlorine), making it a suitable substrate for SNAr reactions.

The regioselectivity of SNAr on di-halogenated pyridines is influenced by both the nature of the leaving group and the position of substitution relative to the ring's activating groups. In nucleophilic aromatic substitution, the rate of displacement for halogens often follows the order F > Cl > Br > I, which is the reverse of their leaving group ability in SN1/SN2 reactions. youtube.com This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the carbon-halogen bond. youtube.com

Selective Reactivity at the Bromo Position (C5)

Substitution at the C5-bromo position by a nucleophile is a potential reaction pathway. While SNAr reactions on 1,2,3-triazine (B1214393) systems have been studied, showing substitution at the C5-bromo position, the electronic properties of the pyridinone ring system are different. nih.gov For a reaction to occur selectively at C5, specific reaction conditions would be required to overcome the generally higher reactivity of the C2-chloro position in SNAr.

Selective Reactivity at the Chloro Position (C2)

The C2 position on the pyridinone ring is activated towards nucleophilic attack by the adjacent nitrogen atom and the para-carbonyl group. In analogous systems like 2-MeSO2-4-chloropyrimidine, SNAr reactions with nucleophiles such as alkoxides have been observed to occur selectively at the C2 position, even at low temperatures like -78°C. wuxiapptec.com This selectivity is often directed by factors like the formation of a hydrogen-bonded complex between the nucleophile and the substrate, which lowers the transition state energy for attack at the C2 position compared to the C4 position. wuxiapptec.com Given the electronic activation of the C2 position in 5-bromo-2-chloro-1-methylpyridin-4(1H)-one, it is the kinetically favored site for nucleophilic attack under standard SNAr conditions.

Electrophilic Aromatic Substitution (EAS) Potential and Limitations

Electrophilic aromatic substitution (EAS) involves the replacement of a proton on an aromatic ring with an electrophile. This class of reactions is characteristic of electron-rich aromatic systems. The this compound ring is highly deactivated towards electrophilic attack. This deactivation stems from several factors:

The Pyridinone Nucleus: The pyridinone ring itself is an electron-poor system compared to benzene.

Electron-Withdrawing Halogens: Both the chlorine and bromine atoms are electron-withdrawing groups that further reduce the electron density of the aromatic ring through their inductive effects. youtube.com

Carbonyl Group: The C4-carbonyl group is a strong deactivating group, withdrawing electron density from the ring via resonance and induction.

The cumulative effect of these features makes the formation of the positively charged intermediate (an arenium ion) required for EAS energetically unfavorable. youtube.com Consequently, this compound is generally considered a poor substrate for electrophilic aromatic substitution reactions under typical conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org These reactions typically involve a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. libretexts.org For substrates like this compound, the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is a key strategic element. The C-Br bond is significantly more reactive towards the oxidative addition step with a Pd(0) catalyst than the C-Cl bond. This allows for selective functionalization at the C5 position while leaving the C2-chloro atom available for subsequent transformations. libretexts.org

Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that pairs an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orglibretexts.org This reaction is valued for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts. libretexts.org

In the case of this compound, the Suzuki-Miyaura reaction can be performed with high regioselectivity at the C5 position. The greater reactivity of the C-Br bond allows it to undergo oxidative addition to the palladium catalyst preferentially, enabling the introduction of a new aryl, heteroaryl, or vinyl group at this site. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling at the C5-Position

| Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | Toluene/Ethanol | 80-100 | 2-Chloro-1-methyl-5-phenylpyridin-4(1H)-one |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 2-Chloro-5-(4-methoxyphenyl)-1-methylpyridin-4(1H)-one |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 2-Chloro-1-methyl-5-(thiophen-2-yl)pyridin-4(1H)-one |

| Potassium vinyltrifluoroborate | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 70 | 2-Chloro-1-methyl-5-vinylpyridin-4(1H)-one |

Stille Coupling Strategies

The Stille coupling reaction involves the palladium-catalyzed coupling of an organic halide with an organostannane (organotin) compound. organic-chemistry.orglibretexts.org A significant advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide variety of functional groups. libretexts.org However, a primary drawback is the toxicity of the tin reagents and byproducts. organic-chemistry.org

Similar to the Suzuki coupling, the Stille reaction on this compound proceeds selectively at the more reactive C-Br bond. This strategy allows for the introduction of diverse substituents at the C5 position. researchgate.net The choice of palladium catalyst, ligands, and additives like copper(I) iodide (CuI) can be crucial for optimizing reaction yields and rates. researchgate.netharvard.edu

Table 2: Representative Conditions for Stille Coupling at the C5-Position

| Organostannane | Catalyst | Additive | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|---|

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | None | Toluene | 110 | 2-Chloro-1-methyl-5-phenylpyridin-4(1H)-one |

| Tributyl(furan-2-yl)stannane | Pd₂(dba)₃ / P(o-tol)₃ | CuI | DMF | 80 | 2-Chloro-5-(furan-2-yl)-1-methylpyridin-4(1H)-one |

| (E)-Tributyl(styryl)stannane | PdCl₂(PPh₃)₂ | None | THF | 65 | 2-Chloro-1-methyl-5-((E)-styryl)pyridin-4(1H)-one |

| 1-Methyl-2-(tributylstannyl)-1H-pyrrole | Pd(PPh₃)₄ | CuI | DMF | 90 | 2-Chloro-1-methyl-5-(1-methyl-1H-pyrrol-2-yl)pyridin-4(1H)-one |

Negishi Coupling Methodologies

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a powerful tool for carbon-carbon bond formation. wikipedia.orgorganic-chemistry.org For this compound, two reactive sites are available for this transformation: the C-Br bond at position 5 and the C-Cl bond at position 2.

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl. Consequently, selective coupling at the more reactive C-Br bond is anticipated under controlled conditions. The reaction would involve the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with an organozinc reagent (R-ZnX) and subsequent reductive elimination to yield the 5-substituted product.

Table 1: Predicted Negishi Coupling Reactivity

| Coupling Site | Halogen | Relative Reactivity | Expected Product |

|---|---|---|---|

| C5 | Bromo | Higher | 2-chloro-1-methyl-5-organo-pyridin-4(1H)-one |

Achieving selective coupling at the C2-chloro position would likely require prior functionalization of the C5-bromo position or the use of specialized catalyst systems known to activate aryl chlorides. organic-chemistry.org The Negishi coupling demonstrates broad functional group tolerance, making it suitable for introducing a wide variety of alkyl, alkenyl, aryl, and alkynyl groups onto the pyridinone core. wikipedia.orgorgsyn.org

Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting aryl halides with amines. wikipedia.orgorganic-chemistry.orgacsgcipr.org This reaction is highly relevant for the functionalization of this compound, allowing for the introduction of primary or secondary amine substituents.

Studies on the analogous substrate, 5-bromo-2-chloropyridine, have shown that amination catalyzed by a palladium-Xantphos complex results in excellent chemoselectivity, predominantly substituting the bromine atom at C5. researchgate.net This selectivity is attributed to the higher reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle. wikipedia.org Therefore, reacting this compound with an amine (R¹R²NH) under typical Buchwald-Hartwig conditions is expected to selectively yield the 5-amino derivative.

Table 2: Predicted Outcome of Buchwald-Hartwig Amination

| Reagents | Catalyst System (example) | Primary Reactive Site | Expected Major Product |

|---|

To achieve amination at the C2 position, harsher reaction conditions or catalysts specifically designed for aryl chlorides might be necessary, potentially after the C5 position has been reacted or blocked.

Organometallic Chemistry and C-H Activation Strategies

The pyridinone ring is a common motif in biologically active compounds, and direct C-H functionalization represents an efficient strategy for derivatization. rsc.org For this compound, the C3 and C6 positions are potential sites for C-H activation. The electronic properties of the ring, influenced by the electron-withdrawing carbonyl group and halogen substituents, as well as the N-methyl group, will dictate the regioselectivity of such transformations.

Pyridine (B92270) and its derivatives are known to form a wide variety of organometallic complexes, typically coordinating to the metal center through the nitrogen atom. researchgate.netwikipedia.org However, the N-methyl group in the target compound prevents direct N-coordination in this manner. Instead, C-H activation can be pursued through various transition-metal-catalyzed pathways. Directing-group strategies, where a functional group guides the catalyst to a specific C-H bond, are common for pyridones. rsc.org While the subject molecule lacks a classic directing group, the inherent electronic biases of the ring can be exploited. The C6-H bond, being adjacent to the N-methyl group and meta to the carbonyl, and the C3-H bond, situated between two electron-withdrawing groups (carbonyl and chloro), present distinct electronic environments for potential selective activation. nih.gov

Transformations of the Pyridin-4(1H)-one Carbonyl Group

The carbonyl group at C4 is a key functional handle for further molecular transformations. While specific studies on this compound are scarce, the reactivity can be inferred from the general chemistry of ketones and pyridones. Potential transformations include:

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride, yielding the corresponding pyridin-4-ol derivative.

Thionation: Reagents like Lawesson's reagent could convert the carbonyl group to a thiocarbonyl, forming the corresponding pyridin-4(1H)-thione.

Wittig-type Reactions: Olefination of the carbonyl group could potentially introduce an exocyclic double bond at the C4 position.

Grignard/Organolithium Addition: Nucleophilic addition of organometallic reagents to the carbonyl would lead to tertiary alcohol derivatives, though this may compete with substitution at the halogenated positions.

The feasibility of these reactions would depend on the relative reactivity of the carbonyl group versus the C-Br and C-Cl bonds under the chosen reaction conditions.

Reactivity of the N-Methyl Moiety

The N-methyl group is generally stable, but it can participate in or influence reactions under specific conditions. One potential reaction is N-demethylation, which can sometimes occur under harsh conditions used for other transformations.

Furthermore, reactions involving the N-methyl group have been observed in related systems. For example, the Eschweiler-Clarke reaction, which involves methylation of amines using formaldehyde (B43269) and formic acid, has been shown to cause de-benzylation and subsequent methylation in certain pyridinone derivatives. mdpi.com This suggests that the N-alkyl group can be susceptible to cleavage or modification under certain reductive/oxidative conditions. mdpi.com Studies on N-methyl-N-arylcarbamoyl chlorides also indicate the electronic influence of the N-methyl group on the reactivity of the molecule. nih.gov

Ring Opening and Rearrangement Pathways

The pyridinone core, while aromatic and generally stable, can undergo ring-opening or rearrangement reactions under specific stimuli.

Rearrangements: Substituted pyridin-4-ones have been observed to undergo rearrangement under Vilsmeier-Haack conditions (DMF/POCl₃). scispace.com Similarly, rearrangements of 3-halo-4-aminopyridines have been reported, proceeding through a presumed N-acylated intermediate that reacts intramolecularly via nucleophilic aromatic substitution. nih.govacs.org These precedents suggest that this compound or its derivatives could be susceptible to skeletal reorganization.

Ring Opening: Ring-opening of the pyridine ring often requires harsh conditions or activation through complexation with a metal center. For instance, the pyridine ring of 2,2′-bipyridine and 1,10-phenanthroline (B135089) ligands has been opened upon coordination to a Rhenium(I) carbonyl complex. acs.org Nucleophilic attack can also lead to ring opening, as seen in reactions of N-alkylpyrimidinium salts. wur.nl For this compound, such pathways would likely require highly reactive nucleophiles or specific catalytic activation.

Acid-Base Properties and Tautomerism of the Pyridin-4(1H)-one System

The structure of this compound is locked in the pyridin-4(1H)-one form due to the presence of the N-methyl group. This prevents the keto-enol tautomerism observed in N-unsubstituted 4-pyridones, which exist in equilibrium with their 4-hydroxypyridine (B47283) tautomer. wikipedia.orgresearchgate.net In solution, the pyridone form is generally favored for the parent compound. wikipedia.org

The basicity of the molecule is centered on the carbonyl oxygen, which can be protonated under acidic conditions. The pKa of the conjugate acid of the parent 1-methyl-4-pyridone has been reported. nih.gov For this compound, the presence of the electron-withdrawing bromine and chlorine atoms is expected to decrease the basicity of the carbonyl oxygen, thereby lowering the pKa of its conjugate acid compared to the unsubstituted parent compound. Metabolites containing the N-methyl-4-pyridone-3-carboxamide structure are described as extremely weak bases. hmdb.ca

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-bromo-2-chloropyridine |

| 4-pyridone |

| 4-hydroxypyridine |

| 1-methyl-4-pyridone |

| N-methyl-4-pyridone-3-carboxamide |

| 2,2′-bipyridine |

| 1,10-phenanthroline |

Photochemical Reactions and Photo-induced Transformations

The photochemical reactions of this compound are anticipated to be influenced by several structural features: the conjugated pyridone ring system, the nitrogen substitution, and the presence of two different halogen atoms. These features can dictate the nature of the excited states and the subsequent reaction pathways.

Photodimerization and Cycloaddition Reactions:

Pyridones are well-documented to undergo photodimerization and photocycloaddition reactions. Specifically, 2-pyridones are known for their propensity to form [4+4] cycloadducts upon irradiation. nih.gov While the photochemistry of 4-pyridones is less extensively studied, they are also known to undergo photodimerization. In the solid state, the photodimerization of pyridones can be highly stereoselective, with the specific outcome often dictated by the crystal packing. acs.org For instance, the irradiation of a 2:1 inclusion crystal of 2-pyridone with a host compound has been shown to yield a trans-anti-dimer. acs.org It is plausible that this compound could undergo similar [4+4] photodimerization, leading to the formation of a cyclooctane-based diamer.

Furthermore, pyridones can participate in intermolecular photocycloaddition reactions with other unsaturated molecules. For example, pyridones have been shown to undergo [4+4] photocycloaddition with furan (B31954) and naphthalene. worktribe.com Therefore, in the presence of suitable reaction partners, this compound might engage in similar cycloaddition reactions.

Photochemical Rearrangements:

Upon irradiation, 4-pyridones have been observed to undergo rearrangement to the corresponding 2-pyridone isomers. rsc.orgacs.org This transformation likely proceeds through a series of reactive intermediates. It is conceivable that this compound could undergo a similar photoisomerization, potentially yielding a substituted 2-pyridone.

Photo-induced Dehalogenation:

A significant photochemical pathway for haloaromatic compounds is the cleavage of the carbon-halogen bond. The energy of UV light is sufficient to induce the homolytic cleavage of C-Cl and C-Br bonds, generating radical intermediates. sciencemadness.org The relative ease of cleavage is generally C-Br > C-Cl, due to the lower bond dissociation energy of the C-Br bond.

For this compound, it is highly probable that UV irradiation would lead to the cleavage of the C-Br bond as the primary dehalogenation event. This would result in the formation of a pyridonyl radical and a bromine radical. The fate of the pyridonyl radical would then depend on the reaction conditions, such as the nature of the solvent. In the presence of a hydrogen donor, the radical could abstract a hydrogen atom to yield 2-chloro-1-methylpyridin-4(1H)-one.

In some cases, the photoreduction of chloroaromatic compounds can occur via a mechanism involving electron transfer from the triplet excited state to a ground state molecule. rsc.org Photochemical dehalogenation of aryl halides can also be facilitated by the presence of a base. worktribe.com

Singlet Oxygen Generation and Subsequent Reactions:

Some pyridone derivatives have been shown to be efficient photosensitizers, capable of producing singlet oxygen upon irradiation in the presence of molecular oxygen. rsc.org This highly reactive species can then engage in various oxidative reactions. If this compound possesses similar photosensitizing properties, its irradiation in an oxygenated environment could lead to the formation of singlet oxygen, which could then oxidize the pyridone ring or other molecules present in the reaction mixture.

Summary of Potential Photochemical Reactions:

The following table summarizes the potential photochemical reactions of this compound based on the reactivity of analogous compounds.

| Reaction Type | Potential Products | Analogy |

| Photodimerization | Dimeric cyclooctane (B165968) derivatives | Known for 2-pyridones and 4-pyridones nih.govacs.org |

| [4+4] Photocycloaddition | Cycloadducts with unsaturated partners | Observed with pyridones and furans/naphthalenes worktribe.com |

| Photoisomerization | Substituted 2-pyridone isomer | Reported for 4-pyridones rsc.orgacs.org |

| Photo-dehalogenation | 2-Chloro-1-methylpyridin-4(1H)-one | General reaction for haloaromatics, C-Br cleavage favored sciencemadness.org |

| Singlet Oxygen Mediated Oxidation | Oxidized pyridone derivatives | Known for some pyridone derivatives rsc.org |

It is important to reiterate that these are predicted reaction pathways based on established photochemical principles and the behavior of related compounds. Detailed experimental investigation is required to fully elucidate the photochemical reactivity of this compound and to determine the specific products and their quantum yields under various conditions.

Design and Synthesis of Advanced Pyridin 4 1h One Derivatives

Structure-Activity Relationship (SAR) Studies for Pyridin-4(1H)-one Scaffolds based on Structural Modifications (without biological outcomes)

Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural modifications to a chemical scaffold influence its properties. For the pyridin-4(1H)-one core, modifications at the C2, C3, C5, and C6 positions are commonly explored to modulate its physicochemical characteristics such as polarity, lipophilicity, and hydrogen-bonding potential. nih.govnih.gov

The electron-deficient nature of the pyridine (B92270) ring, enhanced by the C4-carbonyl group, makes it susceptible to various chemical transformations. stackexchange.com Electrophilic aromatic substitutions, for instance, tend to occur selectively at the C3 and C5 positions. nih.gov The introduction of different functional groups at these positions systematically alters the molecule's electronic and steric profile. Halogenation at the C3 position, for example, has been noted as a significant modification in lead optimization studies of pyridone scaffolds. nih.gov

The presence and positioning of substituents like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups can profoundly enhance or diminish certain molecular properties. mdpi.com Studies on related pyridin-2(1H)-one derivatives suggest that electron-releasing groups play an important role in modulating the scaffold's characteristics. researchgate.net These modifications are guided by established principles, such as the Topliss operational scheme, which provides a systematic approach for probing steric and electronic effects by introducing substituents like chloro or methoxy groups at various positions on the ring system. nih.gov

Table 1: Structural Modifications of the Pyridin-4(1H)-one Scaffold and Their General Physicochemical Impact

| Position of Substitution | Type of Substituent | General Physicochemical Impact |

| C2/C6 | Halogens (e.g., -Cl) | Serves as a reactive handle for nucleophilic substitution; increases lipophilicity. stackexchange.com |

| C2/C6 | Alkoxy (e.g., -OCH3) | Acts as a hydrogen bond acceptor; can influence solubility and metabolic stability. mdpi.com |

| C3/C5 | Halogens (e.g., -Br, -Cl) | Modifies electronic distribution (electron-withdrawing); acts as a handle for cross-coupling reactions. nih.gov |

| C3/C5 | Alkyl (e.g., -CH3) | Increases lipophilicity and steric bulk. |

| N1 | Alkyl/Aryl | Blocks hydrogen bond donation from the ring nitrogen; increases lipophilicity and can introduce specific steric interactions. |

Rational Design Principles for Analogue Generation

The generation of analogues from a lead scaffold like 5-bromo-2-chloro-1-methylpyridin-4(1H)-one is guided by several rational design principles aimed at systematically improving molecular properties. A primary strategy is "privileged structure-guided scaffold re-evolution," which involves modifying the central core and its side chains to identify novel chemotypes. nih.gov

Key design principles include:

Modulation of Physicochemical Properties : The pyridinone scaffold allows for the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability. nih.govresearchgate.net For instance, the introduction of polar groups can increase aqueous solubility, while appending lipophilic moieties can enhance membrane permeability. The design of certain pyridinol analogues has been guided by efforts to modulate the ionization potential to improve metabolic stability. researchgate.net

Fragment-Based and Mimetic Design : Pyridinones are widely used in fragment-based drug design, where small, low-complexity molecules (fragments) that bind to a target are grown or combined to produce a more potent lead. youtube.comresearchgate.net The scaffold can also serve as a biomimetic, mimicking the structure and interactions of endogenous ligands or other known active molecules. nih.govresearchgate.net

Structure-Based Design : When the three-dimensional structure of a biological target is known, computational modeling can be used to design analogues that fit optimally into a binding site. This involves designing substituents that form specific hydrogen bonds, hydrophobic interactions, or other favorable contacts to enhance binding affinity.

Library Synthesis and Combinatorial Chemistry Approaches

To efficiently explore the chemical space around the pyridin-4(1H)-one scaffold, library synthesis and combinatorial chemistry are employed. These approaches enable the rapid generation of a large number of derivatives by systematically combining a set of chemical building blocks. nobelprize.org

Multicomponent reactions (MCRs) are particularly well-suited for library synthesis, as they allow for the construction of complex, polysubstituted pyridine skeletons in a single, efficient step. libretexts.org General strategies for synthesizing pyridinone rings, such as the cyclocondensation of 1,3,5-tricarbonyl compounds with ammonia (B1221849) or the use of pyrone intermediates, can be adapted for high-throughput synthesis. nih.govnih.gov

A combinatorial library based on the this compound scaffold could be designed by varying substituents introduced via reactions at the bromine and chlorine atoms. For example, a library could be generated by reacting the scaffold with a diverse set of boronic acids at the C5 position and a variety of amines or alcohols at the C2 position. This creates a matrix of novel compounds where each member has a unique combination of substituents.

Table 2: Hypothetical Combinatorial Library Design from a Dihalogenated Pyridin-4(1H)-one Scaffold

| Scaffold | R¹ (from Boronic Acid via Suzuki Coupling at C5) | R² (from Nucleophile via SNAr at C2) |

| Phenyl | -NH-CH₂-Ph | |

| 4-Methoxyphenyl | -O-CH₂-Cyclohexyl | |

| Thiophen-2-yl | -NH-(pyridin-3-yl) | |

| Pyrimidin-5-yl | -S-Ethyl |

Incorporation of this compound into Larger Molecular Architectures

The title compound, this compound, is an exemplary building block for constructing larger and more complex molecules due to its two distinct and orthogonally reactive halogen substituents. The C2-chloro and C5-bromo positions serve as versatile handles for sequential or selective functionalization.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyridin-4(1H)-one Ring and Substituent Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Bromo-2-chloro-1-methylpyridin-4(1H)-one , both ¹H and ¹³C NMR are fundamental for assigning the positions of the substituents on the pyridinone ring.

In ¹H NMR, the pyridinone ring protons are expected to appear as distinct signals. The proton at the C6 position (H-6) and the proton at the C3 position (H-3) would be the only two aromatic protons. Due to the deshielding effect of the adjacent carbonyl group and the nitrogen atom, the H-6 proton is expected to resonate at a downfield chemical shift, likely in the range of δ 7.5-8.0 ppm. The H-3 proton, being ortho to the electron-withdrawing chlorine atom, would also be shifted downfield, but likely to a lesser extent than H-6. The N-methyl group protons would appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm.

In ¹³C NMR, the carbonyl carbon (C-4) would be the most deshielded, with a characteristic chemical shift above δ 170 ppm. The carbon atoms directly bonded to the electronegative halogen atoms (C-2 and C-5) would also exhibit downfield shifts. The C-2 carbon, attached to chlorine, is predicted to be in the δ 145-155 ppm range, while the C-5 carbon, attached to bromine, would be significantly shielded by the "heavy atom effect" and appear at a more upfield position than C-2, likely around δ 110-120 ppm. The remaining ring carbons, C-3 and C-6, would have chemical shifts influenced by the neighboring substituents. The N-methyl carbon would resonate in the δ 40-50 ppm region.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~3.5 - 4.0 (s) | ~40 - 50 |

| C2 | - | ~145 - 155 |

| C3 | ~6.5 - 7.0 (s) | ~115 - 125 |

| C4 | - | >170 |

| C5 | - | ~110 - 120 |

| C6 | ~7.5 - 8.0 (s) | ~135 - 145 |

To unambiguously assign the predicted ¹H and ¹³C signals and to confirm the substitution pattern, a series of 2D-NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would show correlations between scalar-coupled protons. For this molecule, no significant COSY correlations between ring protons are expected due to their spatial separation.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the H-3 and H-6 signals to their corresponding C-3 and C-6 carbons, and the N-methyl proton signal to the N-methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for determining the connectivity of the molecule. Long-range correlations (typically over 2-3 bonds) would be observed. For instance, the N-methyl protons would show correlations to the C-2 and C-6 carbons of the pyridinone ring. The H-3 proton would show correlations to C-2, C-4, and C-5, while the H-6 proton would correlate with C-2, C-4, and C-5. These correlations would be crucial in confirming the placement of the bromine and chlorine atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A NOESY experiment could show a correlation between the N-methyl protons and the H-6 proton, confirming their spatial closeness.

While solution-state NMR provides detailed information about the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) can offer insights into the molecular structure and packing in the crystalline state. acs.org For This compound , which is expected to be a solid at room temperature, ssNMR could be used to study polymorphism, intermolecular interactions, and the precise molecular conformation in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material. libretexts.orgplos.orgnih.gov The chemical shifts in the solid state may differ slightly from those in solution due to crystal packing effects. acs.orgrsc.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of This compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the pyridone carbonyl group, expected in the region of 1640-1680 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic ring would appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-Cl and C-Br stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would also show the characteristic vibrations of the molecule. aps.orgresearchgate.netresearchgate.net The symmetric stretching vibrations of the ring are often strong in the Raman spectrum. The C-Br and C-Cl stretching modes would also be observable.

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

|---|---|---|---|

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (methyl) | Stretching | 2850 - 3000 | Medium |

| C=O (carbonyl) | Stretching | 1640 - 1680 | Weak |

| C=C / C=N (ring) | Stretching | 1400 - 1600 | Strong |

| C-Cl | Stretching | 600 - 800 | Medium |

| C-Br | Stretching | 500 - 600 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural elucidation.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. utmb.edu This allows for the unambiguous determination of the elemental composition. For This compound (C₆H₅BrClNO), the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion peak. chemguide.co.uklibretexts.orglibretexts.org The most abundant molecular ion peak would correspond to the combination of the most abundant isotopes, [C₆H₅⁷⁹Br³⁵ClNO]⁺. The relative abundances of the isotopic peaks (M+, M+2, M+4) would be a definitive indicator of the presence of one bromine and one chlorine atom.

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a series of fragment ions. nih.gov The fragmentation pattern provides valuable information about the molecule's structure. For This compound , common fragmentation pathways would likely involve the loss of the halogen atoms, the methyl group, and the carbonyl group. libretexts.orglibretexts.orgmiamioh.eduyoutube.com

Predicted Key Fragmentation Pathways

| Fragmentation | Lost Neutral Fragment | Predicted m/z of Fragment Ion |

|---|---|---|

| Loss of Bromine radical | •Br | [M-79/81]⁺ |

| Loss of Chlorine radical | •Cl | [M-35/37]⁺ |

| Loss of Carbonyl group | CO | [M-28]⁺ |

| Loss of Methyl radical | •CH₃ | [M-15]⁺ |

By combining the information from these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of This compound can be achieved.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific, publicly archived crystal structure for this compound is not available, analysis of closely related substituted pyridinone and halopyridine structures provides significant insight into its expected solid-state characteristics. d-nb.info

Table 1: Crystallographic Data for Representative Pyridinone-Related Structures

| Compound | Crystal System | Space Group | Key Interactions Noted | Reference |

|---|---|---|---|---|

| Pyridin-4-ylmethyl 4-aminobenzoate | Monoclinic | P21/n | N-H···N and N-H···O hydrogen bonds | cam.ac.uk |

| 4-Aryl-3-aminopyridin-2(1H)-one derivatives | Varies | Varies | Geometry of the pyridine-2-one cycle, phenyl group inversion | libretexts.org |

| 6-Iodo-2-pyridone | Triclinic | P-1 | Strong N-H···O hydrogen bonding and C-I···O halogen bonding | d-nb.info |

This table presents data for analogous compounds to illustrate typical crystallographic findings in this class of molecules.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be governed by a combination of weak intermolecular forces, including halogen bonds and π–π stacking interactions. libretexts.orgpharmaffiliates.com

Unlike pyridin-4(1H)-ones with a hydrogen on the nitrogen atom, which typically form strong, self-complementary N-H···O hydrogen bonds leading to dimer or chain motifs, the presence of the N-methyl group in the target compound precludes this primary interaction. d-nb.infochemguide.co.uk Consequently, other, weaker interactions become dominant in directing the supramolecular assembly.

Halogen Bonding: The electrophilic regions on the bromine and chlorine atoms (σ-holes) can interact with nucleophilic atoms, most likely the carbonyl oxygen of a neighboring molecule (C−Br···O and C−Cl···O). d-nb.infoCurrent time information in Cambridgeshire, GB. Studies on N-methylated 6-halo-2-pyridones show that in the absence of N-H···O hydrogen bonding, halogen bonding can become the primary interaction governing the packing motif, leading to the formation of infinite chains. d-nb.info

π–π Stacking: The aromatic nature of the pyridinone ring allows for π–π stacking interactions between adjacent molecules. These interactions, characterized by overlapping π-orbitals, would contribute significantly to the stabilization of the crystal lattice, likely in an antiparallel displaced arrangement to minimize electrostatic repulsion. libretexts.org

Electronic Spectroscopy (UV-Vis) for Electronic Transition Analysis

Electronic spectroscopy, specifically UV-Vis absorption spectroscopy, provides information about the electronic transitions within a molecule. The chromophore in this compound consists of the conjugated pyridinone ring system, influenced by the bromo, chloro, and methyl substituents.

The electronic absorption spectra of 4-pyridones are characterized by π→π* transitions. Unlike related 4-pyrones, a distinct, low-energy n→π* transition is typically not observed for 4-pyridones. The non-bonding electrons on the nitrogen atom are significantly involved in the aromatic π-system, which alters the energy levels of the molecular orbitals compared to a simple carbonyl group.

The primary electronic transitions expected are:

π→π* Transitions: These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π antibonding orbital within the conjugated system. For substituted pyridines and pyridinones, these transitions typically occur in the UV region. The presence of halogen substituents and the carbonyl group can cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted pyridine (B92270).

The solvent environment can also influence the absorption maxima; polar solvents may stabilize the ground state or excited state differently, leading to shifts in the observed wavelengths.

Table 2: Typical Electronic Transitions for 4-Pyridone and Related Chromophores

| Chromophore System | Transition Type | Typical λmax (nm) | Notes | Reference |

|---|---|---|---|---|

| Pyridine (in hexane) | n→π* | ~270 | Weak absorption | |

| Pyridine (in hexane) | π→π* | ~251 | Strong absorption | |

| 4-Pyridones | π→π* | 250 - 350 | Position and intensity are highly dependent on substituents and solvent. |

Hyphenated Techniques for Comprehensive Characterization

To achieve a comprehensive characterization of this compound, especially within a complex matrix, hyphenated techniques are indispensable. These methods couple a separation technique (like liquid or gas chromatography) with a powerful detection technique (like mass spectrometry).

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the premier technique for analyzing non-volatile compounds like the target molecule.

Separation: Reversed-phase High-Performance Liquid Chromatography (HPLC) would effectively separate the compound from impurities or other components in a mixture.

Identification: The mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular weight. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the unambiguous determination of the elemental formula (C₆H₅BrClNO).

Structural Elucidation: Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, fragmenting it, and analyzing the resulting fragment ions. This provides a fragmentation pattern that helps to piece the structure together, for instance, by observing the loss of a methyl radical (•CH₃), chlorine radical (•Cl), or bromine radical (•Br).

A key feature in the mass spectrum of this compound is the unique isotopic pattern caused by the presence of both chlorine and bromine. Current time information in Cambridgeshire, GB. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), while bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). libretexts.orgCurrent time information in Cambridgeshire, GB. This combination results in a characteristic cluster of peaks for the molecular ion (M⁺) and any fragments containing both halogens.

Table 3: Predicted Isotopic Distribution for the Molecular Ion of C₆H₅BrClNO

| Ion | m/z (Nominal) | Isotopic Composition | Relative Intensity (%) |

|---|---|---|---|

| M | 221 | ¹²C₆¹H₅⁷⁹Br³⁵Cl¹⁴N¹⁶O | 76.7 |

| M+2 | 223 | ¹²C₆¹H₅⁸¹Br³⁵Cl¹⁴N¹⁶O / ¹²C₆¹H₅⁷⁹Br³⁷Cl¹⁴N¹⁶O | 100.0 |

| M+4 | 225 | ¹²C₆¹H₅⁸¹Br³⁷Cl¹⁴N¹⁶O | 24.5 |

Calculated based on natural isotopic abundances. The most abundant peak in the cluster is set to 100%.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can also be used. The fragmentation patterns observed under electron ionization (EI) would be more extensive and could be compared against spectral libraries. Common fragmentation pathways include the loss of halogens and α-cleavage.

Methodological Innovations in Pyridin-4(1H)-one Characterization

The characterization of pyridinone derivatives continues to evolve with methodological innovations in both synthesis and analysis, enabling faster and more detailed investigations.

Advanced Mass Spectrometry: Beyond standard LC-MS, advanced techniques offer deeper insights. Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) provides ultra-high resolution, making elemental formula confirmation even more certain. Ambient ionization techniques, such as Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI), allow for the rapid analysis of samples in their native state with minimal to no preparation, which is invaluable for high-throughput screening and reaction monitoring.

Ion Mobility Spectrometry (IMS): This technique, often coupled with mass spectrometry (IMS-MS), separates ions based on their size, shape, and charge. It can distinguish between isomers that have the same mass-to-charge ratio and provides an additional dimension of characterization, yielding a collision cross-section (CCS) value that is a unique physical property of the ion.

Automated and Computational Tools: The development of bioinformatics tools for the automated analysis of large datasets from techniques like LC-HRMS has streamlined the process of identifying specific classes of compounds, such as halogenated molecules, from complex mixtures. Furthermore, computational chemistry, using methods like Density Functional Theory (DFT), is increasingly used to predict and corroborate experimental data. It can be used to calculate theoretical NMR spectra, predict UV-Vis absorption wavelengths, and rationalize observed fragmentation patterns in mass spectrometry, providing a powerful synergy with experimental analysis. docbrown.info

Innovations in Synthesis and Functionalization: New synthetic methodologies, including multicomponent reactions and novel catalytic systems, allow for the rapid generation of diverse libraries of pyridinone derivatives. The analytical techniques must keep pace to characterize these new chemical entities efficiently, driving further innovation in high-throughput analysis.

Computational Chemistry and Theoretical Studies of 5 Bromo 2 Chloro 1 Methylpyridin 4 1h One

Quantum Chemical Calculations (DFT, ab initio, semi-empirical methods) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure). Methodologies such as Density Functional Theory (DFT), ab initio, and semi-empirical methods are employed to solve the Schrödinger equation, providing insights into molecular stability and reactivity.

For substituted pyridinones, DFT methods, particularly using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are a common choice for optimizing molecular geometry and calculating electronic properties. github.iorsc.org These calculations yield key parameters like bond lengths, bond angles, and dihedral angles. For 5-Bromo-2-chloro-1-methylpyridin-4(1H)-one, these calculations would reveal the planarity of the pyridinone ring and the spatial orientation of its substituents (bromo, chloro, and methyl groups). The results of such a geometry optimization would be presented in a format similar to the illustrative table below.

Illustrative Data: The following table presents hypothetical optimized geometric parameters for this compound, as would be obtained from a DFT B3LYP/6-311+G(d,p) calculation. This data is for illustrative purposes only.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C2-Cl | 1.74 Å |

| Bond Length | C5-Br | 1.89 Å |

| Bond Length | N1-C1' (Methyl) | 1.47 Å |

| Bond Length | C4=O | 1.25 Å |

| Bond Angle | Cl-C2-N1 | 116.5° |

| Bond Angle | Br-C5-C4 | 118.0° |

| Dihedral Angle | Cl-C2-C3-C4 | ~0.0° |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. dergipark.org.tr

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. github.io For this compound, DFT calculations would map the electron density of these orbitals, showing which parts of the molecule are most likely to participate in nucleophilic (HOMO-driven) and electrophilic (LUMO-driven) reactions. The presence of electronegative halogen atoms and the carbonyl group would significantly influence the energy and localization of these orbitals.

Illustrative Data: The table below shows representative FMO data that could be expected from a DFT study of this compound. This data is for illustrative purposes.

| Parameter | Calculated Value (eV) | Primary Localization |

|---|---|---|

| EHOMO | -6.85 eV | Pyridinone ring, primarily on C3 and C5 |

| ELUMO | -2.15 eV | Pyridinone ring, significant density on C2, C4, and C6 |

| HOMO-LUMO Gap (ΔE) | 4.70 eV | N/A |

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution of a molecule three-dimensionally. It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. Red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

For this compound, an EPS map would highlight the highly negative potential around the carbonyl oxygen atom, making it a prime site for electrophilic interaction or hydrogen bonding. The map would also show the influence of the electron-withdrawing chlorine and bromine atoms on the charge distribution around the pyridine (B92270) ring. Such maps are invaluable for understanding intermolecular interactions, including how a molecule might bind to a biological receptor. researchgate.net

Spectroscopic Property Prediction (NMR chemical shifts, vibrational frequencies, UV-Vis)

Computational methods can predict various spectroscopic properties, which serves as a powerful tool for structure verification and analysis.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can calculate the nuclear magnetic shielding tensors to predict ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental data, can confirm the proposed molecular structure. For pyridinone derivatives, theoretical calculations have been shown to yield results that correspond well with experimental spectra. github.io

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific molecular motion (e.g., stretching, bending). These predictions help in assigning the peaks observed in experimental IR and Raman spectra. For instance, a strong vibrational frequency would be predicted for the C=O bond stretch in the pyridinone ring.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). It calculates the energies of electronic transitions from the ground state to various excited states. The results can be used to interpret the absorption bands observed experimentally, linking them to specific electronic transitions, such as n→π* or π→π*, within the molecule's chromophore. github.io

Illustrative Data: The following table provides hypothetical predicted spectroscopic data for this compound. This data is for illustrative purposes only.

| Spectroscopic Property | Predicted Value | Assignment |

|---|---|---|

| ¹³C NMR Chemical Shift | ~175 ppm | C4 (Carbonyl) |

| ¹H NMR Chemical Shift | ~3.6 ppm | N-CH₃ (Methyl protons) |

| IR Vibrational Frequency | ~1650 cm⁻¹ | C=O Stretch |

| UV-Vis λmax | ~280 nm | π→π* transition |

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical chemistry can be used to map out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point on a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. nih.govyoutube.com

By locating the transition state structure and calculating its energy, chemists can determine the activation energy of a reaction, providing insights into its kinetics and feasibility. For this compound, this could involve modeling its synthesis or its reaction with a nucleophile. The calculation would confirm the transition state by identifying a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. github.io These calculations are computationally intensive but provide invaluable, atom-level detail about how chemical bonds are formed and broken. nih.govyoutube.com

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent.

For this compound, an MD simulation could be used to explore its conformational landscape, although the pyridinone ring itself is largely rigid. More importantly, MD simulations can explicitly model the effects of a solvent (like water or an organic solvent) on the molecule's structure and behavior. By simulating the molecule in a box of solvent molecules, one can study how hydrogen bonding and other intermolecular forces influence its preferred conformation and dynamics.

QSAR (Quantitative Structure-Activity Relationship) Methodologies (Focus on theoretical models and descriptors, not specific biological results)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or a physical property. researchgate.netnih.gov The "structure" is represented by a set of numerical values called molecular descriptors. These descriptors can be calculated from the molecular structure using computational chemistry and can be constitutional, topological, geometric, or electronic in nature. dergipark.org.trwiley.comnih.gov

For a class of compounds like substituted pyridinones, a QSAR study would involve:

Calculating a wide range of theoretical descriptors for each molecule in the series.

Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical model that links a subset of these descriptors to the observed activity. researchgate.netnih.gov

Theoretical descriptors that would be relevant for this compound include:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, atomic charges, and electrostatic potential. dergipark.org.tr

Steric/Topological Descriptors: Molecular weight, molar refractivity (MR), surface area, and various connectivity indices.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP), which describes a molecule's hydrophobicity.

A successful QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent analogues. nih.gov

Docking Studies for Conceptual Ligand-Target Interactions (Focus on methodology and binding mode prediction, not biological activity)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein. For a conceptual understanding of how a compound like this compound might interact with a biological target, docking studies are employed. These studies focus on predicting the binding mode and the non-covalent interactions that stabilize the ligand-receptor complex, rather than determining biological efficacy.

The methodology for such a study typically involves several key steps. First, the three-dimensional structures of both the ligand (this compound) and the target protein are prepared. This involves generating a low-energy conformation of the ligand and ensuring the protein structure is correctly protonated and free of experimental artifacts. The binding site on the target protein is then defined. Docking algorithms systematically search for the best geometric fit of the ligand within this binding site. These algorithms explore a vast number of possible conformations and orientations, scoring each based on a function that estimates the binding affinity. nih.gov

The scoring function is a critical component, calculating the free energy of binding by considering factors like electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. The results are a series of predicted binding poses, ranked by their scores. Analysis of the top-ranked poses reveals potential key interactions, such as hydrogen bonds between the pyridone oxygen and amino acid residues in the target's active site, or hydrophobic interactions involving the substituted pyridine ring. acs.org For instance, studies on other pyridone derivatives have successfully used induced fit docking to understand binding modes. nih.gov This computational approach provides a static model of the ligand-target interaction, offering a hypothesis for how the molecule might bind at an atomic level.

Table 1: Typical Workflow for Molecular Docking Studies

| Step | Description | Commonly Used Software/Tools |

| 1. Target Preparation | Obtaining and refining the 3D structure of the protein. This includes adding hydrogens, assigning partial charges, and removing water molecules. | AutoDockTools, Maestro, Chimera |

| 2. Ligand Preparation | Generating the 3D structure of the ligand, assigning charges, and defining rotatable bonds. | ChemDraw, Avogadro, Open Babel |

| 3. Binding Site Definition | Identifying the active site or pocket on the protein where the ligand is expected to bind. | Grid-based methods (e.g., in AutoDock), SiteMap |

| 4. Docking Simulation | Running the docking algorithm to sample various ligand conformations and orientations within the binding site. | AutoDock, Vina, GOLD, Glide |

| 5. Scoring and Ranking | Evaluating and ranking the generated poses using a scoring function to estimate binding affinity. | Integrated within docking software |

| 6. Pose Analysis | Visualizing and analyzing the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). | PyMOL, VMD, LigPlot+ |

Theoretical Assessment of Aromaticity and Tautomeric Equilibria

The electronic structure of this compound can be deeply understood through theoretical assessments of its aromaticity and the potential for tautomerism. These computational studies provide insight into the molecule's stability, reactivity, and electronic properties.

Aromaticity: Aromaticity is a key concept in chemistry related to electron delocalization in cyclic systems, which results in enhanced stability. ethernet.edu.et While the pyridin-4(1H)-one ring is not a classic aromatic system like benzene, it possesses a degree of cyclic conjugation. Theoretical methods can quantify this property. Nucleus-Independent Chemical Shift (NICS) is a common magnetic criterion for aromaticity, where negative values inside the ring indicate diatropic ring currents characteristic of aromatic systems. ethernet.edu.et Geometric criteria, such as the Harmonic Oscillator Model of Aromaticity (HOMA), assess the degree of bond length equalization around the ring. For pyridone derivatives, computational studies have explored how factors like substitution or O-alkylation can modulate the aromatic character of the ring, which can be a deliberate strategy in molecular design. nih.govnih.gov

Tautomeric Equilibria: Pyridin-4(1H)-one exists in a tautomeric equilibrium with its aromatic alcohol form, 4-hydroxypyridine (B47283). For the specific compound , this equilibrium would be with 5-Bromo-2-chloro-4-hydroxy-1-methylpyridinium. Ab initio and Density Functional Theory (DFT) calculations are powerful tools for investigating such equilibria. wayne.edunih.gov These methods can calculate the relative energies of the tautomers in the gas phase and in different solvents. wayne.edunih.gov

Studies on the parent 4-pyridone/4-hydroxypyridine system have shown that while the pyridone form is generally more stable, the energy difference is often small and highly sensitive to the environment. wayne.edu Theoretical calculations have demonstrated that factors like the computational method, basis set, and inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) are crucial for obtaining results that agree with experimental observations. nih.gov For instance, ab initio calculations have estimated that 4-hydroxypyridine is more stable than 4-pyridone by 2.4 kcal/mol, a value that can be refined by considering electron correlation and zero-point vibrational energy. wayne.edu The presence of substituents, such as the bromo, chloro, and methyl groups on this compound, would further influence this equilibrium through electronic and steric effects, which can be precisely modeled using these computational approaches.

Table 2: Computational Methods for Aromaticity and Tautomerism

| Property | Computational Method | Key Metrics / Information Obtained |

| Aromaticity | Nucleus-Independent Chemical Shift (NICS) | Magnetic criterion; Negative values indicate aromaticity. |

| Harmonic Oscillator Model of Aromaticity (HOMA) | Geometric criterion; Values near 1 indicate high aromaticity. | |

| Quantum Theory of Atoms in Molecules (QTAIM) | Electronic criterion; Analysis of electron density distribution. semanticscholar.org | |

| Tautomerism | Density Functional Theory (DFT) (e.g., B3LYP) | Relative energies (ΔE), Gibbs free energies (ΔG) of tautomers. nih.gov |

| Ab initio methods (e.g., MP2, QCISD(T)) | High-accuracy calculation of tautomerization energies. wayne.edu | |

| Solvation Models (e.g., IEF-PCM) | Simulates the effect of solvent on the tautomeric equilibrium. nih.gov |

Computational Approaches for Predicting Synthetic Routes

The synthesis of a specific target molecule like this compound can be systematically planned using computational retrosynthesis tools. These software platforms assist chemists by proposing potential synthetic pathways based on a vast knowledge base of chemical reactions. synthiaonline.comsigmaaldrich.com

The process begins with the chemist inputting the structure of the target molecule into the software. sigmaaldrich.com The program then works backward, applying a series of known chemical transformations (called transforms) to break the target molecule down into simpler, commercially available, or more easily synthesized precursors. shenvilab.org This is analogous to the logical process of retrosynthetic analysis developed by E.J. Corey.

For this compound, a computational tool might suggest disconnections such as the C-Br bond, the C-Cl bond, or breaking the pyridine ring itself to reveal simpler precursors. The chemist can then explore these computer-generated pathways, using their expertise to evaluate the most promising routes for laboratory execution. shenvilab.org This computer-aided approach can accelerate the discovery of efficient and novel synthetic strategies. sigmaaldrich.com

Table 3: Examples of Retrosynthesis Software

| Software | Developer/Provider | Key Features |

| SYNTHIA™ | MilliporeSigma (Merck KGaA) | Uses a large database of expert-coded reaction rules; allows customization of search parameters (e.g., price, protecting groups); accounts for stereoselectivity and regioselectivity. sigmaaldrich.comsigmaaldrich.com |

| CAS SciFinder® | Chemical Abstracts Service (CAS) | Integrated with a massive reactions database; allows users to exclude unwanted routes or reactants; provides links to commercial sources for starting materials. cas.org |

| Lhasa | Lhasa Limited | One of the pioneering programs in computer-assisted synthesis design; uses a knowledge base of transforms to suggest synthetic routes. shenvilab.org |

| Chematica | Grzybowski Scientific Inventions (now part of MilliporeSigma) | The precursor to SYNTHIA™, known for its large network of chemical reactions and ability to calculate pathway scores based on various metrics. shenvilab.org |

Mechanistic Studies of Molecular Interactions Involving Pyridin 4 1h One Scaffolds

Investigation of Binding Mechanisms with Biological Macromolecules (e.g., proteins, nucleic acids)

The principles of molecular recognition are fundamental to understanding the interactions of small molecules with biological macromolecules. For 5-Bromo-2-chloro-1-methylpyridin-4(1H)-one, its binding to proteins and nucleic acids would be governed by a combination of non-covalent interactions, including hydrogen bonding, halogen bonding, and hydrophobic interactions.

The pyridinone core itself is capable of acting as both a hydrogen bond donor (via the N-H group in unsubstituted pyridinones) and acceptor (via the carbonyl oxygen). In the case of this compound, the N-methylation precludes hydrogen bond donation from the nitrogen, placing greater emphasis on the carbonyl oxygen as a hydrogen bond acceptor.

The presence of bromine and chlorine atoms introduces the potential for halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species (the σ-hole) and interacts with a nucleophile. wikipedia.org The strength of this interaction follows the trend I > Br > Cl. mdpi.com In the context of biological macromolecules, the nucleophilic partners could be backbone carbonyl oxygens, the side chains of amino acids such as serine, threonine, aspartate, and glutamate, or the phosphate backbone and nucleobases of nucleic acids. nih.gov Halogen bonds are highly directional, which can contribute significantly to the specificity of binding. wikipedia.org

Studies on halogenated ligands interacting with nucleic acids have demonstrated the importance of C-halogen···π interactions in conferring increased binding affinity. ias.ac.in It is plausible that the bromo and chloro substituents of this compound could engage in similar interactions with the aromatic rings of amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in proteins or the nucleobases in DNA and RNA. The interplay between hydrogen bonding from the pyridinone oxygen and halogen bonding from the bromine and chlorine atoms would create a specific interaction profile, potentially allowing for selective recognition of particular binding sites. mdpi.comnih.gov

Table 1: Potential Non-Covalent Interactions of this compound with Biological Macromolecules

| Interaction Type | Potential Donor/Acceptor on Compound | Potential Partner on Macromolecule |

| Hydrogen Bonding | Carbonyl Oxygen (Acceptor) | -OH (Ser, Thr, Tyr), -NH (backbone, Asn, Gln), charged -NH3+ (Lys, Arg) |

| Halogen Bonding | Bromine, Chlorine (σ-hole donors) | Carbonyl oxygen (backbone), carboxylate (Asp, Glu), phosphate (nucleic acids), aromatic π-systems |

| Hydrophobic Interactions | Methyl group, Aromatic ring | Aliphatic and aromatic amino acid side chains |

| π-π Stacking | Pyridinone ring | Aromatic amino acid side chains (Phe, Tyr, Trp, His), nucleobases |

Enzymatic Biotransformations of Pyridin-4(1H)-ones

The metabolic fate of pyridinone derivatives is of significant interest. While specific data for this compound is not available, general pathways for the biotransformation of pyridines and halogenated aromatic compounds can provide insights.

Microbial metabolism of pyridine (B92270) and its derivatives often proceeds via hydroxylation, followed by ring cleavage. nih.govnih.gov For substituted pyridines, the position of the substituent can direct the regioselectivity of hydroxylation. rsc.org For instance, some chloro- and bromo-substituted pyridines can be converted to their corresponding 3-hydroxypyridines by dioxygenase enzymes. rsc.org

The presence of halogen substituents generally tends to decrease the rate of microbial degradation of pyridine derivatives. nih.gov The biotransformation of this compound would likely involve initial oxidative metabolism, potentially catalyzed by cytochrome P450 enzymes in mammals. Plausible metabolic pathways could include:

Hydroxylation: Introduction of a hydroxyl group onto the pyridinone ring.

Dehalogenation: Removal of the bromine or chlorine atoms, which can occur through oxidative or reductive mechanisms.

N-demethylation: Removal of the methyl group from the nitrogen atom.

Following initial oxidative transformations, the resulting metabolites would likely undergo conjugation reactions (e.g., glucuronidation or sulfation) to increase their water solubility and facilitate excretion.

Photophysical Interactions and Energy Transfer Mechanisms

The photophysical properties of a molecule, such as its absorption and emission of light, are dictated by its electronic structure. Fluorescence and phosphorescence are two such photoluminescence phenomena that involve the decay of an electronically excited state to the ground state. libretexts.orgyoutube.commdpi.com

For this compound, the pyridinone ring constitutes the primary chromophore. The presence of the bromine and chlorine atoms, as well as the methyl group, would be expected to influence its absorption and emission spectra compared to the unsubstituted 1-methyl-4(1H)-pyridone. Halogen atoms, particularly heavier ones like bromine, can enhance spin-orbit coupling, which can facilitate intersystem crossing from the excited singlet state to the excited triplet state. This "heavy-atom effect" would be expected to decrease the fluorescence quantum yield and increase the phosphorescence quantum yield.

Energy transfer processes involve the non-radiative transfer of electronic excitation energy from a donor molecule to an acceptor molecule. This can occur through two primary mechanisms:

Förster Resonance Energy Transfer (FRET): A long-range dipole-dipole coupling mechanism.

Dexter Electron Exchange: A short-range mechanism requiring orbital overlap between the donor and acceptor.

While specific experimental data on the photophysical properties and energy transfer mechanisms of this compound are not available in the reviewed literature, it is conceivable that this compound could participate in energy transfer processes if suitable donor or acceptor molecules are present in its vicinity.

Coordination Chemistry of Pyridin-4(1H)-one with Metal Centers

The pyridin-4(1H)-one scaffold contains potential coordination sites for metal ions. The primary coordination site is the exocyclic carbonyl oxygen atom, which can act as a Lewis base to bind to a metal center. wordpress.comtruman.edu The nitrogen atom's lone pair is involved in the aromatic system and is generally less available for coordination in the pyridone tautomer.

The coordination of this compound to a metal center would likely occur through the carbonyl oxygen. The electronic properties of the pyridinone ring, as modulated by the electron-withdrawing bromo and chloro substituents, would influence the Lewis basicity of the carbonyl oxygen and thus the strength of the metal-ligand bond.

Table 2: Potential Coordination Modes and Influencing Factors for this compound

| Feature | Description |

| Primary Coordination Site | Carbonyl Oxygen |

| Influence of Substituents | The electron-withdrawing nature of Br and Cl may reduce the Lewis basicity of the carbonyl oxygen. |

| Secondary Interactions | The bromo and chloro substituents may participate in halogen bonding with other ligands or counter-ions. |

| Steric Effects | The substituents on the ring may influence the coordination geometry and the number of ligands that can bind to the metal center. |

Supramolecular Interactions and Self-Assembly Properties

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. For this compound, a variety of such interactions can be envisaged to drive its self-assembly into ordered structures in the solid state.

Due to the N-methylation, the formation of the common pyridone N-H···O=C hydrogen-bonded dimer is not possible. nih.gov However, other hydrogen bonding interactions, for instance involving C-H donors, are conceivable.

The dominant intermolecular interactions are likely to be halogen bonding and π-π stacking. The bromine and chlorine atoms can act as halogen bond donors, interacting with the carbonyl oxygen of a neighboring molecule, which would act as a halogen bond acceptor. mdpi.comnih.gov This could lead to the formation of one-dimensional chains or more complex two- or three-dimensional networks.